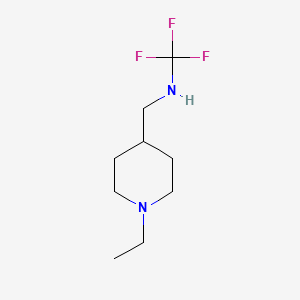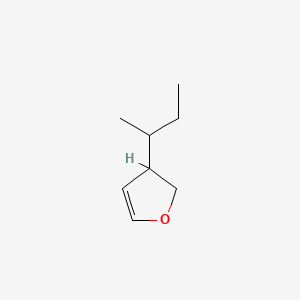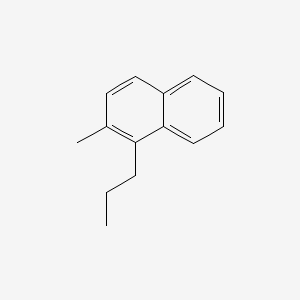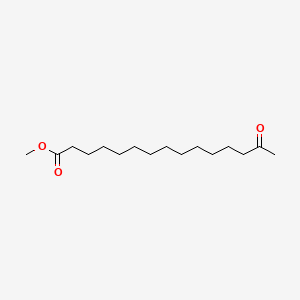![molecular formula C20H24ClN5O B13951547 [4-(3-Chlorophenyl)piperazin-1-yl][1-(pyrimidin-2-yl)piperidin-4-yl]methanone](/img/structure/B13951547.png)
[4-(3-Chlorophenyl)piperazin-1-yl][1-(pyrimidin-2-yl)piperidin-4-yl]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Norbornane, 2,2-dichloro-, (1R)-(-)-: is a derivative of norbornane, a bicyclic hydrocarbon. This compound is characterized by the presence of two chlorine atoms attached to the second carbon of the norbornane structure. The compound is known for its unique stereochemistry and is often used in various chemical research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of norbornane, 2,2-dichloro-, (1R)-(-)- typically involves the chlorination of norbornane. The reaction is carried out under controlled conditions to ensure the selective chlorination at the 2,2-positions. The process may involve the use of chlorine gas in the presence of a catalyst such as iron(III) chloride.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: Norbornane, 2,2-dichloro-, (1R)-(-)- can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as hydroxide ions, amines, or thiols.
Reduction Reactions: The compound can be reduced to norbornane using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: Oxidation of norbornane, 2,2-dichloro-, (1R)-(-)- can lead to the formation of norbornane derivatives with functional groups such as alcohols or ketones.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide, ammonia, thiols.
Reduction: Lithium aluminum hydride, hydrogen gas with palladium catalyst.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products:
Substitution: Norbornane derivatives with various functional groups.
Reduction: Norbornane.
Oxidation: Norbornane derivatives with alcohol or ketone groups.
Applications De Recherche Scientifique
Chemistry: Norbornane, 2,2-dichloro-, (1R)-(-)- is used as a starting material in the synthesis of various organic compounds. Its unique structure makes it a valuable intermediate in the development of new chemical reactions and catalysts.
Biology and Medicine: The compound is studied for its potential biological activities. Researchers investigate its interactions with biological molecules and its potential as a lead compound in drug discovery.
Industry: In the industrial sector, norbornane, 2,2-dichloro-, (1R)-(-)- is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for applications in polymer chemistry and materials science.
Mécanisme D'action
The mechanism of action of norbornane, 2,2-dichloro-, (1R)-(-)- involves its interaction with various molecular targets. In nucleophilic substitution reactions, the chlorine atoms act as leaving groups, allowing nucleophiles to attack the carbon center. In reduction reactions, the compound undergoes hydrogenation, leading to the removal of chlorine atoms and the formation of norbornane.
Comparaison Avec Des Composés Similaires
Norbornane: The parent compound, a bicyclic hydrocarbon without chlorine atoms.
Norbornene: A derivative with a double bond in the bicyclic structure.
Norbornadiene: A compound with two double bonds in the bicyclic structure.
Uniqueness: Norbornane, 2,2-dichloro-, (1R)-(-)- is unique due to the presence of two chlorine atoms at the 2,2-positions, which imparts distinct chemical reactivity and stereochemistry compared to its analogs. This makes it a valuable compound for specific chemical transformations and applications.
Propriétés
Formule moléculaire |
C20H24ClN5O |
|---|---|
Poids moléculaire |
385.9 g/mol |
Nom IUPAC |
[4-(3-chlorophenyl)piperazin-1-yl]-(1-pyrimidin-2-ylpiperidin-4-yl)methanone |
InChI |
InChI=1S/C20H24ClN5O/c21-17-3-1-4-18(15-17)24-11-13-25(14-12-24)19(27)16-5-9-26(10-6-16)20-22-7-2-8-23-20/h1-4,7-8,15-16H,5-6,9-14H2 |
Clé InChI |
FGTCNGCVXZSOBJ-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1C(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl)C4=NC=CC=N4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



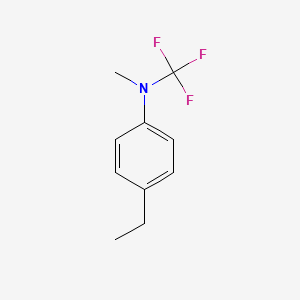
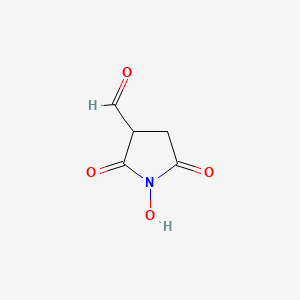
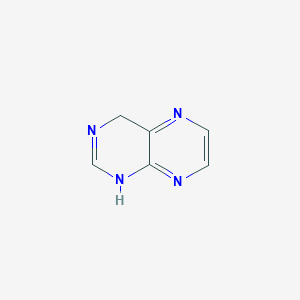
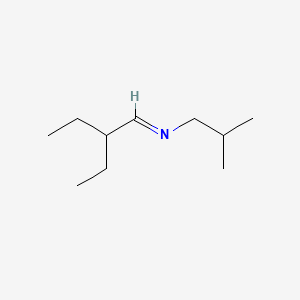

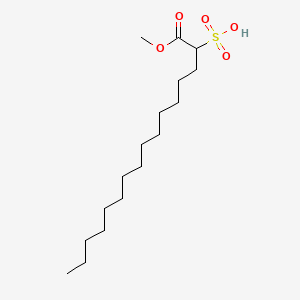

![1,2,3,4-Tetrahydro-5,5-dimethyl-8-(1,2-dimethylheptyl)-10-acetyloxy-2-(2-propenyl)-5H-[1]benzopyrano[4,3-c]pyridine](/img/structure/B13951522.png)
